
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . This compound also contains a methyl ester of p-hydroxybenzoic acid .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring and a methyl ester of p-hydroxybenzoic acid as key components . The thiophene ring is a five-membered ring made up of one sulfur atom . The methyl ester of p-hydroxybenzoic acid is a common component in various organic compounds .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. These reactions often involve the thiophene ring and can result in a wide range of products with different properties and applications .Applications De Recherche Scientifique
a. Anti-Inflammatory Properties: MTMCB derivatives have demonstrated anti-inflammatory effects. Researchers are exploring their use in developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .
b. Anticancer Activity: Studies suggest that MTMCB analogs possess anticancer properties. Their ability to inhibit cancer cell growth and induce apoptosis makes them intriguing candidates for further investigation in cancer therapy .
c. Antimicrobial Agents: MTMCB-based compounds exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Researchers are investigating their potential as new antibiotics or antifungal agents .
Organic Electronics and Semiconductors
MTMCB derivatives play a crucial role in organic electronics and semiconductor materials:
a. Organic Field-Effect Transistors (OFETs): The thiophene ring system in MTMCB contributes to its semiconducting properties. OFETs based on thiophene-containing molecules are used in flexible displays, sensors, and electronic devices .
b. Organic Light-Emitting Diodes (OLEDs): MTMCB-derived compounds can be incorporated into OLEDs, enhancing their performance. These organic materials emit light efficiently and find applications in displays and lighting technology .
Corrosion Inhibition
Thiophene derivatives, including MTMCB, serve as effective corrosion inhibitors in industrial chemistry and material science. They protect metal surfaces from corrosion, extending the lifespan of structures and equipment .
Other Potential Applications
Beyond the mentioned fields, MTMCB derivatives may also have applications in:
a. Antihypertensive Agents: Researchers are exploring the antihypertensive properties of MTMCB analogs, aiming to develop effective treatments for hypertension .
b. Antioxidant Compounds: MTMCB-based molecules could exhibit antioxidant activity, making them valuable in preventing oxidative damage and promoting overall health .
Mécanisme D'action
Target of Action
Thiophene derivatives and benzoates are known to interact with a variety of biological targets. For instance, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Benzoates, on the other hand, are often used as preservatives and have been shown to disrupt microbial cell membranes .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives can act as voltage-gated sodium channel blockers , while benzoates can cause protein denaturation in microbial cells .
Biochemical Pathways
Thiophene derivatives and benzoates can influence various biochemical pathways. For instance, thiophene derivatives can affect pathways related to inflammation, cancer, and microbial infections . Benzoates can disrupt microbial metabolic pathways by inhibiting enzymes involved in respiration .
Result of Action
The molecular and cellular effects of these compounds depend on their mode of action and the biological target they interact with. For example, thiophene derivatives that act as sodium channel blockers can inhibit nerve signal transmission , while benzoates that disrupt microbial cell membranes can lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds. For instance, the activity of benzoates as preservatives is known to be more effective at lower pH .
Propriétés
IUPAC Name |
methyl 4-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)16-9-7-15(8-10-16)20(24)22-13-17-11-12-18(27-17)19(23)14-5-3-2-4-6-14/h2-12,19,23H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPIVZYDKYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
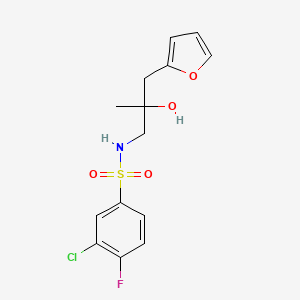
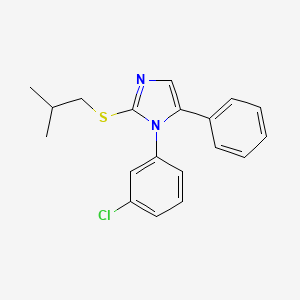
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)
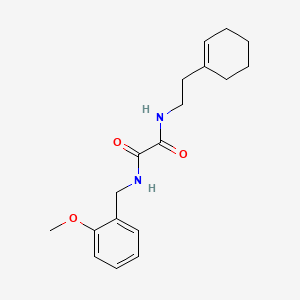
![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)
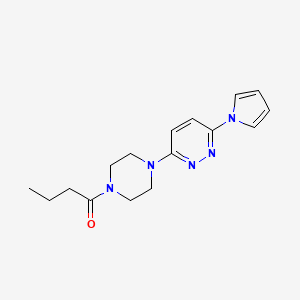
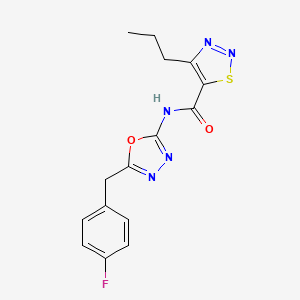
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)
![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)